Fluvastatin-Natrium-Antiisomer

Übersicht

Beschreibung

Fluvastatin sodium anti-isomer is a metabolite of the lipid-lowering agent fluvastatin. Fluvastatin is a member of the statin drug class, used to treat hypercholesterolemia and prevent cardiovascular disease. The anti-isomer of fluvastatin is one of the by-products formed during the storage and degradation of fluvastatin .

Wissenschaftliche Forschungsanwendungen

Fluvastatin sodium anti-isomer has several scientific research applications:

Wirkmechanismus

Target of Action

Fluvastatin sodium anti-isomer primarily targets the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .

Mode of Action

Fluvastatin selectively and competitively inhibits HMG-CoA reductase . By blocking this enzyme, fluvastatin impedes the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the synthesis of cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA reductase by fluvastatin disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in intracellular cholesterol levels, triggering an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream via upregulation of LDL receptors . This results in a reduction of plasma cholesterol levels .

Pharmacokinetics

Fluvastatin is extensively absorbed from the gastrointestinal tract and is nearly completely extracted and metabolized in the liver to 2 hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile . Approximately 95% of a single dose of fluvastatin is excreted via the biliary route with less than 2% as the parent compound . The presence of food has been shown to reduce the rate of bioavailability of fluvastatin by 40% to 60% .

Result of Action

The primary result of fluvastatin’s action is a reduction in plasma cholesterol levels, which can help prevent cardiovascular disease, including myocardial infarction and stroke . By inhibiting cholesterol synthesis, fluvastatin can reduce the risk of atherosclerotic plaque formation and progression .

Action Environment

Fluvastatin’s action can be influenced by various environmental factors. For instance, the presence of food can significantly affect the drug’s bioavailability . Additionally, the drug’s efficacy and stability can be affected by the patient’s liver function, as fluvastatin is extensively metabolized in the liver . Furthermore, the resolution between fluvastatin anti-isomer and fluvastatin is not less than 1.6, indicating that the separation process can be influenced by the environment .

Biochemische Analyse

Biochemical Properties

Fluvastatin sodium anti-isomer interacts with the enzyme HMG-CoA reductase, competitively inhibiting its activity . This interaction is crucial in its role as a cholesterol-lowering agent, as it blocks the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis .

Cellular Effects

Fluvastatin sodium anti-isomer has a significant impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression . By inhibiting HMG-CoA reductase, it reduces the production of cholesterol in cells, which can have wide-ranging effects on cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Fluvastatin sodium anti-isomer involves binding to HMG-CoA reductase and inhibiting its activity . This prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol . This inhibition can also lead to changes in gene expression related to cholesterol synthesis .

Temporal Effects in Laboratory Settings

The effects of Fluvastatin sodium anti-isomer can change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that Fluvastatin sodium anti-isomer is extensively absorbed from the gastrointestinal tract and is nearly completely extracted and metabolized in the liver to two hydroxylated metabolites and an N-desisopropyl metabolite .

Dosage Effects in Animal Models

The effects of Fluvastatin sodium anti-isomer can vary with different dosages in animal models. While specific data on Fluvastatin sodium anti-isomer is limited, statins as a class have been shown to have dose-dependent effects in animal models . High doses of statins can lead to adverse effects, including muscle pain and, rarely, rhabdomyolysis .

Metabolic Pathways

Fluvastatin sodium anti-isomer is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby reducing the production of mevalonic acid, a key intermediate in the synthesis of cholesterol .

Transport and Distribution

Fluvastatin sodium anti-isomer is extensively absorbed from the gastrointestinal tract and is nearly completely extracted and metabolized in the liver . It is then excreted in the bile, with approximately 95% of a dose recovered in the feces . Due to its hydrophilic nature and extensive plasma protein binding, Fluvastatin sodium anti-isomer has a small volume of distribution with minimal concentrations in extrahepatic tissues .

Subcellular Localization

As an inhibitor of HMG-CoA reductase, it is likely to be found in the endoplasmic reticulum where this enzyme is located

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of fluvastatin sodium involves several synthetic steps. One of the key steps is the basic hydrolysis of its alkyl ester. This reaction is performed under conditions that allow selective hydrolysis of the desired syn isomer, while the unwanted anti-isomer is removed by extraction . The process involves using a suitable aqueous alcoholic solution and a controlled amount of sodium hydroxide to achieve selective hydrolysis .

Industrial Production Methods

Industrial production of fluvastatin sodium follows similar synthetic routes but on a larger scale. The process includes the use of chromatographic techniques to separate and purify the desired isomer from the anti-isomer and other impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Fluvastatin sodium and its anti-isomer undergo various chemical reactions, including:

Oxidation: Fluvastatin can be oxidized under certain conditions, leading to the formation of epoxide impurities.

Hydrolysis: The compound is susceptible to hydrolytic degradation, especially under acidic and basic conditions.

Isomerization: The anti-isomer can be formed through isomerization reactions during storage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and basic conditions (e.g., sodium hydroxide) are commonly used.

Isomerization: This can occur under various storage conditions, particularly in the presence of light and heat.

Major Products Formed

Oxidation: Epoxide impurities.

Hydrolysis: Hydroxy acids and lactones.

Isomerization: Formation of the anti-isomer and other degradation products.

Vergleich Mit ähnlichen Verbindungen

Fluvastatin sodium anti-isomer can be compared with other statins, such as atorvastatin and rosuvastatin:

Atorvastatin: Similar to fluvastatin, atorvastatin inhibits HMG-CoA reductase but has different pharmacokinetic properties and potency.

Rosuvastatin: Another statin with a similar mechanism of action but different efficacy and side effect profiles.

Uniqueness

Fluvastatin sodium anti-isomer is unique due to its formation as a by-product during storage and its potential impact on the stability and efficacy of fluvastatin formulations .

List of Similar Compounds

- Atorvastatin

- Rosuvastatin

- Simvastatin

- Lovastatin

Eigenschaften

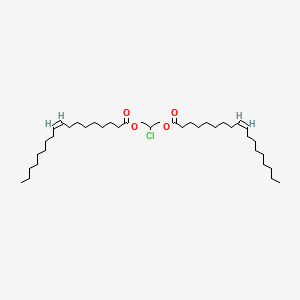

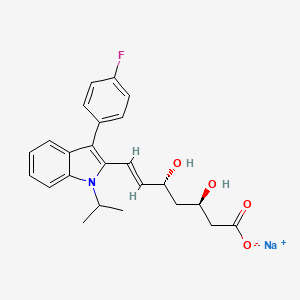

IUPAC Name |

sodium;(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-INNGCKGUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239940 | |

| Record name | Fluvastatin sodium anti-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-58-5 | |

| Record name | Fluvastatin sodium anti-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin sodium anti-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVASTATIN SODIUM ANTI-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRP6Z03X99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, 3-amino-, (exo,exo)- (9CI)](/img/new.no-structure.jpg)

![[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride](/img/structure/B1142311.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)